molecular formula C19H27NO4 B3898892 N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3,4,5-trimethoxybenzamide CAS No. 5916-22-3

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3,4,5-trimethoxybenzamide

Cat. No. B3898892
CAS RN: 5916-22-3
M. Wt: 333.4 g/mol
InChI Key: ZUDYXIVTGLGNTE-UHFFFAOYSA-N
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Description

The compound “N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3,4,5-trimethoxybenzamide” is a complex organic molecule. It contains a bicyclo[2.2.1]hept-2-yl group, which is a type of cycloalkane, and a benzamide group with three methoxy (-OCH3) substituents .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a bicyclic heptane ring attached to a benzene ring via an amide linkage. The benzene ring would have three methoxy groups attached to it .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The amide linkage could be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine. The methoxy groups on the benzene ring could potentially undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, further studies could focus on its pharmacological effects, toxicity, and therapeutic potential. If it’s intended for use in materials science, research could focus on its physical properties and potential applications .

properties

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4/c1-11(15-8-12-5-6-13(15)7-12)20-19(21)14-9-16(22-2)18(24-4)17(10-14)23-3/h9-13,15H,5-8H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDYXIVTGLGNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407273
Record name CBMicro_021111
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198634
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

5916-22-3
Record name CBMicro_021111
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3,4,5-trimethoxybenzamide
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N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3,4,5-trimethoxybenzamide
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N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3,4,5-trimethoxybenzamide
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N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3,4,5-trimethoxybenzamide
Reactant of Route 5
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N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3,4,5-trimethoxybenzamide
Reactant of Route 6
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N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3,4,5-trimethoxybenzamide

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